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Cat. No.: B12369360 Get Quote

For Researchers, Scientists, and Drug Development Professionals.

Introduction
Copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition

(SPAAC), is a powerful bioconjugation technique that enables the covalent ligation of two

molecules without the need for a cytotoxic copper catalyst.[1][2][3] This makes it an ideal

method for applications in biological systems, including live cell imaging, drug delivery, and the

development of antibody-drug conjugates (ADCs).[4] The SCo-PEG3-COOH reagent is a

heterobifunctional linker designed for this purpose. It incorporates a strained cyclooctyne (SCo)

for reaction with azide-functionalized molecules, a hydrophilic tri-polyethylene glycol (PEG3)

spacer to enhance water solubility, and a terminal carboxylic acid (COOH) for conjugation to

amine-containing biomolecules.

The underlying principle of SPAAC is the use of a strained cyclooctyne, which readily

undergoes a [3+2] cycloaddition reaction with an azide upon mixing, driven by the release of

ring strain. This reaction is highly selective and bioorthogonal, meaning it does not interfere

with native biological functional groups.

Key Features of SCo-PEG3-COOH
Biocompatibility: The absence of a copper catalyst makes it suitable for in vivo and in vitro

applications without concerns of cellular toxicity.
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Efficiency: The SPAAC reaction is typically fast and proceeds with high yields under mild,

aqueous conditions.

Stability: The resulting triazole linkage is highly stable against hydrolysis and enzymatic

degradation.

Versatility: The carboxylic acid handle allows for conjugation to a wide range of amine-

containing molecules, such as proteins, peptides, and antibodies, through stable amide

bonds.

Experimental Workflows and Signaling Pathways
The utility of SCo-PEG3-COOH lies in its ability to link two distinct molecules. The general

workflow involves two key steps:

Activation of the carboxylic acid and conjugation to an amine-containing molecule.

Copper-free click chemistry reaction with an azide-functionalized molecule.

The order of these steps can be interchanged depending on the specific application and the

stability of the molecules involved.
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Workflow A: Amine Conjugation First

Workflow B: Click Chemistry First
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General experimental workflows for bioconjugation using SCo-PEG3-COOH.

A common application of this technology is in the construction of Antibody-Drug Conjugates

(ADCs). The following diagram illustrates the logical relationship in forming an ADC.
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Logical relationship for the synthesis of an Antibody-Drug Conjugate (ADC).

Protocols
Protocol 1: Conjugation of SCo-PEG3-COOH to an
Amine-Containing Protein
This protocol describes the conjugation of the carboxylic acid moiety of SCo-PEG3-COOH to

primary amines (e.g., lysine residues) on a protein or antibody.

Materials:

SCo-PEG3-COOH

Protein/antibody in a suitable buffer (e.g., PBS, pH 7.4)
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-Hydroxysuccinimide (NHS)

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Desalting column or dialysis cassette

Procedure:

Reagent Preparation:

Prepare a 100 mM stock solution of EDC in anhydrous DMF or DMSO.

Prepare a 100 mM stock solution of NHS in anhydrous DMF or DMSO.

Prepare a 10-20 mM stock solution of SCo-PEG3-COOH in anhydrous DMF or DMSO.

Activation of SCo-PEG3-COOH:

In a microcentrifuge tube, combine SCo-PEG3-COOH, EDC, and NHS in a 1:1.5:1.5

molar ratio. For example, to 1 µmol of SCo-PEG3-COOH, add 1.5 µmol of EDC and 1.5

µmol of NHS.

Incubate the mixture at room temperature for 15-30 minutes to form the NHS ester.

Protein Conjugation:

Add the activated SCo-PEG3-NHS ester solution to the protein solution. A 10-20 fold

molar excess of the linker to the protein is a good starting point, but this may need to be

optimized.

The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture

should be kept below 10% to avoid protein denaturation.

Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle

stirring.
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Purification:

Remove the excess, unreacted SCo-PEG3-COOH and byproducts using a desalting

column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

Table 1: Reaction Conditions for Protein Conjugation

Parameter Recommended Range Notes

Molar Ratio (Linker:Protein) 5:1 to 50:1

Optimization is required based

on the number of available

amines.

Reaction pH 7.2 - 8.0
Optimal for NHS ester reaction

with primary amines.

Reaction Time
2 - 4 hours at RT or overnight

at 4°C

Longer incubation may

increase conjugation efficiency.

Solvent Concentration <10% (v/v)
Higher concentrations may

compromise protein integrity.

Protocol 2: Copper-Free Click Chemistry Reaction
This protocol details the SPAAC reaction between the SCo-functionalized protein (from

Protocol 1) and an azide-containing molecule.

Materials:

SCo-functionalized protein

Azide-containing molecule (e.g., fluorescent dye, drug)

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

Reagent Preparation:
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Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO) to prepare a

stock solution of known concentration.

Click Reaction:

Add the azide-containing molecule to the solution of the SCo-functionalized protein. A 1.5

to 5-fold molar excess of the azide molecule over the SCo-functionalized protein is

recommended.

Incubate the reaction at room temperature for 1-4 hours. The reaction can also be

performed at 4°C for 12-24 hours. Reaction times may vary depending on the specific

cyclooctyne and azide.

Purification:

Purify the final conjugate to remove any unreacted azide-containing molecule using a

desalting column, dialysis, or size-exclusion chromatography, depending on the molecular

weight of the final product.

Table 2: Typical SPAAC Reaction Parameters

Parameter Recommended Value Notes

Molar Ratio (Azide:SCo-

Protein)
1.5:1 to 5:1

Higher excess can drive the

reaction to completion.

Reaction Temperature 4°C to 25°C
Reaction is faster at room

temperature.

Reaction Time 1 - 24 hours
Monitor reaction progress if

possible.

Reaction Buffer Aqueous buffers (e.g., PBS)
The reaction is tolerant of a

wide range of buffers.

Troubleshooting
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Issue Possible Cause Suggested Solution

Low Protein Conjugation
Inactive EDC/NHS due to

hydrolysis.

Prepare fresh stock solutions

of EDC and NHS in anhydrous

solvent.

Inaccessible amine groups on

the protein.

Consider denaturing and

refolding the protein, or use a

longer PEG spacer.

Suboptimal pH.
Ensure the reaction buffer is

between pH 7.2 and 8.0.

Low Click Reaction Yield
Insufficient incubation time or

temperature.

Increase reaction time or

perform the reaction at room

temperature instead of 4°C.

Steric hindrance.

A longer PEG spacer on either

the SCo or azide molecule

may be beneficial.

Precipitation of Protein
High concentration of organic

solvent.

Keep the final concentration of

DMF or DMSO below 10%.

Protein instability under

reaction conditions.

Perform the reaction at 4°C

and ensure the buffer is

appropriate for the protein.

Conclusion
SCo-PEG3-COOH is a versatile reagent that facilitates the straightforward and efficient

conjugation of molecules through copper-free click chemistry. The protocols provided offer a

foundation for researchers to develop and optimize their specific bioconjugation strategies for a

wide array of applications in research, diagnostics, and therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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